10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)- 10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)-
Brand Name: Vulcanchem
CAS No.: 156213-25-1
VCID: VC17105859
InChI: InChI=1S/C24H25F3N2OS/c25-24(26,27)17-10-11-22-20(15-17)29(19-8-1-2-9-21(19)31-22)23(30)14-16-6-5-13-28-12-4-3-7-18(16)28/h1-2,8-11,15-16,18H,3-7,12-14H2/t16-,18+/m0/s1
SMILES:
Molecular Formula: C24H25F3N2OS
Molecular Weight: 446.5 g/mol

10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)-

CAS No.: 156213-25-1

Cat. No.: VC17105859

Molecular Formula: C24H25F3N2OS

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)- - 156213-25-1

Specification

CAS No. 156213-25-1
Molecular Formula C24H25F3N2OS
Molecular Weight 446.5 g/mol
IUPAC Name 2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone
Standard InChI InChI=1S/C24H25F3N2OS/c25-24(26,27)17-10-11-22-20(15-17)29(19-8-1-2-9-21(19)31-22)23(30)14-16-6-5-13-28-12-4-3-7-18(16)28/h1-2,8-11,15-16,18H,3-7,12-14H2/t16-,18+/m0/s1
Standard InChI Key AFWFJJVBHZOUEX-FUHWJXTLSA-N
Isomeric SMILES C1CCN2CCC[C@H]([C@H]2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F
Canonical SMILES C1CCN2CCCC(C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

Core Molecular Architecture

The compound features a 10H-phenothiazine core, a tricyclic system comprising two benzene rings fused to a central sulfur-containing thiazine ring. Position 10 of the phenothiazine scaffold is substituted with an acetyl group linked to an octahydro-2H-quinolizin-1-yl moiety, while position 2 bears a trifluoromethyl (-CF₃) group . The stereochemistry is defined as (1S-trans), indicating a specific spatial arrangement of the quinolizine substituent relative to the phenothiazine plane .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₂₆F₃N₃OSCalculated
Molecular Weight461.52 g/molPubChem
Stereochemistry(1S-trans) configuration at quinolizine
Functional GroupsPhenothiazine, quinolizine, -CF₃, acetyl

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step modifications of the phenothiazine scaffold:

  • Phenothiazine Core Preparation: Initial synthesis of 10H-phenothiazine via Ullmann coupling or Friedel-Crafts alkylation .

  • Acetylation at Position 10: Reaction with acetyl chloride derivatives under basic conditions to introduce the acetyl linker .

  • Quinolizine Attachment: Coupling the acetylated intermediate with octahydro-2H-quinolizin-1-amine via nucleophilic acyl substitution .

  • Trifluoromethylation at Position 2: Electrophilic substitution using CF₃I or transition-metal-catalyzed cross-coupling .

Critical Reaction Conditions

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates .

  • Purification: Chromatography (SiO₂) or recrystallization from ethanol .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≤0.1 mg/mL) due to its hydrophobic trifluoromethyl and quinolizine groups. It is stable under inert atmospheres but susceptible to oxidation at the sulfur atom in acidic conditions .

Spectroscopic Characterization

  • NMR:

    • ¹H NMR: Downfield shifts at δ 7.2–7.8 ppm (phenothiazine aromatic protons), δ 3.1–3.5 ppm (quinolizine CH₂ groups) .

    • ¹³C NMR: Peaks at δ 170.2 ppm (acetyl carbonyl), δ 122.5 ppm (CF₃) .

  • IR: Stretching vibrations at 1,240 cm⁻¹ (C-F), 1,650 cm⁻¹ (C=O).

ActivityModel SystemEfficacy (EC₅₀/IC₅₀)Reference
Antiviral (TMV)Tobacco plants115–200 μg/mL
Ferroptosis inhibitionHT1080 cells0.001 μM
hERG inhibitionHEK293 cells>30 μM

Agricultural and Therapeutic Applications

Agrochemical Use

Phenothiazine-based compounds are emerging as eco-friendly antiviral agents for crops . Field trials with TMV-infected tobacco showed 60–70% reduction in viral load after foliar application .

Drug Development

The compound’s dual action (ROS scavenging and viral inhibition) positions it as a candidate for:

  • Cardioprotection: Mitigating doxorubicin-induced cardiomyopathy .

  • Neuroprotection: Targeting oxidative stress in neurodegenerative diseases .

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